molecular formula C15H27NO3 B13937238 Ethyl N-(2-isopropylcycloheptanecarbonyl)glycinate CAS No. 56471-45-5

Ethyl N-(2-isopropylcycloheptanecarbonyl)glycinate

Cat. No.: B13937238
CAS No.: 56471-45-5
M. Wt: 269.38 g/mol
InChI Key: FOLFMQFDEHZBRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl N-(2-isopropylcycloheptanecarbonyl)glycinate is a chemical compound with the molecular formula C15H27NO3 It is a derivative of glycine, where the amino group is substituted with an ethyl ester and a 2-isopropylcycloheptanecarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl N-(2-isopropylcycloheptanecarbonyl)glycinate typically involves the reaction of glycine ethyl ester with 2-isopropylcycloheptanecarbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial production may involve more rigorous purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(2-isopropylcycloheptanecarbonyl)glycinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl N-(2-isopropylcycloheptanecarbonyl)glycinate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-substrate interactions and protein-ligand binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl N-(2-isopropylcycloheptanecarbonyl)glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    Ethyl N-(2-isopropylcyclohexanecarbonyl)glycinate: Similar structure but with a cyclohexane ring instead of a cycloheptane ring.

    Ethyl N-(2-isopropylcyclopentanecarbonyl)glycinate: Similar structure but with a cyclopentane ring instead of a cycloheptane ring.

    Ethyl N-(2-isopropylcyclooctanecarbonyl)glycinate: Similar structure but with a cyclooctane ring instead of a cycloheptane ring.

Uniqueness

Ethyl N-(2-isopropylcycloheptanecarbonyl)glycinate is unique due to its seven-membered cycloheptane ring, which imparts different steric and electronic properties compared to its five-, six-, and eight-membered ring analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity.

Properties

CAS No.

56471-45-5

Molecular Formula

C15H27NO3

Molecular Weight

269.38 g/mol

IUPAC Name

ethyl 2-[(2-propan-2-ylcycloheptanecarbonyl)amino]acetate

InChI

InChI=1S/C15H27NO3/c1-4-19-14(17)10-16-15(18)13-9-7-5-6-8-12(13)11(2)3/h11-13H,4-10H2,1-3H3,(H,16,18)

InChI Key

FOLFMQFDEHZBRV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)C1CCCCCC1C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.